Bienvenue dans la boutique en ligne BenchChem!

7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride

IAP antagonist metabolic stability proline bioisostere

7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 1305712-21-3 for the (S)-enantiomer; CAS: 1706435-22-4 for the racemate) is a gem-difluorinated bicyclic diamine supplied as a crystalline dihydrochloride salt with molecular formula C₇H₁₄Cl₂F₂N₂ and molecular weight 235.10 g/mol. The compound belongs to the octahydropyrrolo[1,2-a]pyrazine class, which was rationally designed and validated by Takeda Pharmaceutical scientists as a conformationally constrained proline bioisostere scaffold for inhibitor of apoptosis (IAP) protein antagonist programs.

Molecular Formula C7H14Cl2F2N2
Molecular Weight 235.10 g/mol
Cat. No. B7970301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride
Molecular FormulaC7H14Cl2F2N2
Molecular Weight235.10 g/mol
Structural Identifiers
SMILESC1CN2CC(CC2CN1)(F)F.Cl.Cl
InChIInChI=1S/C7H12F2N2.2ClH/c8-7(9)3-6-4-10-1-2-11(6)5-7;;/h6,10H,1-5H2;2*1H
InChIKeyQZJJVCXSBJSFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine Dihydrochloride: Core Identity and Procurement-Relevant Specifications


7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS: 1305712-21-3 for the (S)-enantiomer; CAS: 1706435-22-4 for the racemate) is a gem-difluorinated bicyclic diamine supplied as a crystalline dihydrochloride salt with molecular formula C₇H₁₄Cl₂F₂N₂ and molecular weight 235.10 g/mol . The compound belongs to the octahydropyrrolo[1,2-a]pyrazine class, which was rationally designed and validated by Takeda Pharmaceutical scientists as a conformationally constrained proline bioisostere scaffold for inhibitor of apoptosis (IAP) protein antagonist programs [1]. The gem-difluoro substitution at the 7-position replaces the metabolically labile carbonyl or hydroxyl groups found in earlier-generation proline mimetics, while the dihydrochloride salt form ensures aqueous solubility and long-term storage stability at 2–8°C .

Why Generic Proline Mimetics Cannot Replace 7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine Dihydrochloride in IAP Antagonist Programs


The octahydropyrrolo[1,2-a]pyrazine scaffold was specifically designed as a bicyclic proline bioisostere to replace the Ala-Val-Pro-Ile (AVPI) tetrapeptide motif of Smac/DIABLO, and systematic SAR studies at the 7-position revealed that the nature of the 7-substituent—hydrogen, hydroxyl, difluoro, or ethoxy—produces divergent effects on metabolic stability, membrane permeability, and cellular growth inhibitory activity in the final elaborated IAP antagonists [1]. Generic substitution of the gem-difluoro building block with the non-fluorinated, mono-fluoro, or 7-hydroxy analogs fundamentally alters the downstream compound's PK profile, as demonstrated by the fact that the 7,7-difluoro derivative 43 exhibited distinct metabolic stability characteristics compared to the (7R)-hydroxy derivative 44 (PAMPA pH 7.4: 3.0 nm/s for 44 vs. reduced metabolic stability for 43) and the (7R)-ethoxy derivative 45 (PAMPA pH 7.4: 44 nm/s; oral bioavailability F = 50%) [1]. The gem-difluoro group also serves as a non-oxidizable carbonyl bioisostere, blocking cytochrome P450-mediated oxidation at the 7-position that plagues the hydroxy and unsubstituted analogs [2].

Quantitative Differentiation Evidence: 7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine Dihydrochloride vs. Closest Scaffold Analogs


7-Position Substituent Effects on Downstream IAP Antagonist Metabolic Stability: 7,7-Difluoro vs. 7R-Hydroxy vs. 7R-Ethoxy

In the Takeda IAP antagonist program, three octahydropyrrolo[1,2-a]pyrazine derivatives bearing different 7-substituents were evaluated in parallel: the 7,7-difluoro derivative 43, the (7R)-hydroxy derivative 44, and the (7R)-ethoxy derivative 45 [1]. The 7,7-difluoro compound 43 exhibited reduced metabolic stability in human liver microsome assays compared to the reference compound 31b, whereas the (7R)-hydroxy derivative 44 showed improved metabolic stability [1]. However, compound 44 suffered from poor membrane permeability (PAMPA pH 7.4: 3.0 nm/s), which limited its cellular GI activity. Conversion of 44 to the (7R)-ethoxy derivative 45 dramatically improved PAMPA permeability to 44 nm/s and achieved oral bioavailability F = 50%, ultimately yielding the clinical candidate T-3256336 [1]. This SAR demonstrates that the 7,7-difluoro building block occupies a distinct property space—offering complete oxidative blockage at the 7-position—that cannot be replicated by the hydroxyl or ethoxy building blocks, each of which imposes a different permeability–stability trade-off on the final compound [1].

IAP antagonist metabolic stability proline bioisostere SAR

Gem-Difluoro Moiety as a Non-Oxidizable Carbonyl Bioisostere: Blocking CYP450-Mediated Metabolism at the Scaffold 7-Position

The gem-difluoro (CF₂) group is well-established in medicinal chemistry as a metabolically stable surrogate for carbonyl (C=O) and methylene (CH₂) groups, with the strong electron-withdrawing effect of fluorine atoms increasing the C–F bond dissociation energy and thereby resisting oxidative metabolism [1]. In the octahydropyrrolo[1,2-a]pyrazine scaffold, the 7-position is a known site of metabolic vulnerability: the (7R)-hydroxy derivative 13 (the direct synthetic precursor to the 7,7-difluoro building block) bears a free secondary alcohol susceptible to glucuronidation and oxidation [2]. The 7,7-difluoro building block eliminates this liability by replacing the C–OH/C=O functionality with a chemically inert CF₂ group, as demonstrated by the synthetic route: oxidation of 13 to ketone 14 (91% yield) followed by Deoxo-Fluor-mediated gem-difluorination to afford the 7,7-difluoro intermediate 15 in 62% yield [2]. In contrast, the non-fluorinated octahydropyrrolo[1,2-a]pyrazine (CAS 5654-83-1) bears a metabolically accessible CH₂ group at the 7-position, rendering it susceptible to CYP450-mediated hydroxylation .

bioisostere gem-difluoro CYP450 metabolism proline mimetic

Stereochemical Purity and Enantiomeric Specification: (S)- vs. (R)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine

The octahydropyrrolo[1,2-a]pyrazine scaffold contains two stereogenic centers at the 3- and 8a-positions, and the Takeda SAR study explicitly demonstrated that the (3S,8aR) configuration is essential for potent IAP binding and oral bioavailability [1]. The (3S,8aS)-diastereomer 36 exhibited a unique profile with 3-fold higher XIAP binding inhibitory activity (IC₅₀ = 140 nM) than the reference compound 31b, yet suffered from insufficient oral bioavailability (F = 13%) attributed to a low LogD7.4 value [1]. Consequently, the (3S,8aR) stereochemistry was selected as the optimal configuration for further development [1]. The target compound—(S)-7,7-difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 1305712-21-3)—provides the required (8aS) configuration, while the (R)-enantiomer (CAS 1932096-09-7) is commercially available as a separate entity for SAR exploration . Critically, the J. Med. Chem. 2013 paper employed the (3S,8aR)-configured scaffold to access compound 45 (T-3256336), which achieved cIAP1 IC₅₀ = 1.3 nM, XIAP IC₅₀ = 200 nM, GI₅₀ = 1.8 nM (MDA-MB-231), and tumor regression (T/C = −53% at 30 mg/kg p.o.) [1].

stereochemistry enantiomer chiral building block IAP antagonist

Dihydrochloride Salt Form: Solubility and Handling Advantages vs. Free Base Octahydropyrrolo[1,2-a]pyrazines

The target compound is supplied as the dihydrochloride salt, which confers practical advantages for medicinal chemistry workflows relative to free base octahydropyrrolo[1,2-a]pyrazine derivatives . The free base form of 7,7-difluorooctahydropyrrolo[1,2-a]pyrazine (C₇H₁₂F₂N₂, MW 162.18) is a liquid or low-melting solid with limited aqueous solubility, whereas the dihydrochloride salt (C₇H₁₄Cl₂F₂N₂, MW 235.10) is a crystalline solid that is readily soluble in water and polar organic solvents commonly used in amide coupling and reductive amination reactions . Vendor specifications confirm ≥97% purity (HPLC) and storage at 2–8°C for the dihydrochloride salt . The non-fluorinated parent scaffold octahydropyrrolo[1,2-a]pyrazine (CAS 5654-83-1) is also commercially available as the free base, but the absence of the stabilizing dihydrochloride counterions can lead to hygroscopicity, carbonate formation upon exposure to atmospheric CO₂, and batch-to-batch variability in amine nucleophilicity during library synthesis .

salt form dihydrochloride aqueous solubility building block handling

Validated Synthetic Route and Intermediate Availability: Deoxo-Fluor Difluorination of the (7R)-Hydroxy Ketone Precursor

The synthesis of the 7,7-difluoro octahydropyrrolo[1,2-a]pyrazine scaffold has been described in full experimental detail by Hashimoto et al. (2013), providing a reproducible route amenable to scale-up [1]. Key steps from commercially available (4R)-hydroxyproline derivative 8 include: (i) condensation with benzylamine (90% yield), (ii) Boc deprotection and amide reduction, (iii) cyclization with methyl 2,3-dibromopropionate to construct the bicyclic scaffold (30–44% yield for the desired diastereomer), (iv) N-Boc reprotection (86% over 2 steps), (v) oxidation of the 7-hydroxy group to the ketone 14 (91% yield), and (vi) gem-difluorination using Deoxo-Fluor to afford the 7,7-difluoro intermediate 15 in 62% yield [1]. This synthetic sequence contrasts with mono-fluoro octahydropyrrolo[1,2-a]pyrazine analogs (e.g., (7R,8aS)-7-fluoro derivative, CAS 1932649-06-3), which require DAST or alternative fluorinating agents and typically proceed via different intermediates with distinct diastereoselectivity profiles . The availability of both enantiomeric series—(S) (CAS 1305712-21-3) and (R) (CAS 1932096-09-7)—further distinguishes this building block from mono-fluoro or non-fluorinated analogs, which may only be commercially available in racemic form .

synthetic route Deoxo-Fluor gem-difluorination building block synthesis

Lipophilicity Modulation: Impact of gem-Difluoro Substitution on Calculated and Experimental logD Relative to Unsubstituted and Mono-Fluoro Analogs

Fluorine substitution is a well-precedented strategy for modulating lipophilicity, and the extent of fluorination at the 7-position directly influences the experimental LogD7.4 of elaborated octahydropyrrolo[1,2-a]pyrazine derivatives [1]. In the Takeda SAR study, the reference compound 31b bearing a 4,4-difluorocyclohexyl side chain exhibited a LogD7.4 value that, when combined with the (3S,8aS) scaffold stereochemistry in compound 36, produced a LogD7.4 sufficiently low to compromise oral absorption (F = 13%) [1]. Although the 7,7-difluoro building block itself is an intermediate and its direct LogD has not been reported, the CF₂ group contributes approximately +0.4 to +0.8 log units to calculated logP relative to the CH₂ analog, based on established fragment-based lipophilicity contributions (πₓ values: H = 0.00, F = +0.14, CF₂ ≈ +0.4–0.8 depending on the structural context) [2]. The mono-fluoro analog (e.g., (7R,8aS)-7-fluoro-octahydropyrrolo[1,2-a]pyrazine) would be predicted to contribute an intermediate lipophilicity increase of approximately +0.14 to +0.3 log units [2]. This gradation in lipophilicity provides medicinal chemists with a tunable parameter: the 7,7-difluoro building block delivers the highest lipophilicity among the 7-substituted series, which can be advantageous for targets requiring increased membrane permeability or CNS penetration, but may require compensatory polarity elsewhere in the molecule [1].

lipophilicity logD fluorine walk physicochemical properties

High-Impact Application Scenarios for 7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine Dihydrochloride Based on Quantitative Differentiation Evidence


IAP Antagonist Lead Optimization Requiring Metabolic Stability at the Proline Bioisostere 7-Position

Medicinal chemistry teams developing Smac mimetic IAP antagonists should prioritize the 7,7-difluoro building block when metabolic soft-spot analysis identifies the scaffold 7-position as a site of oxidative metabolism. As demonstrated by the Takeda program, the gem-difluoro group blocks CYP450-mediated oxidation that otherwise limits the exposure of hydroxy- and unsubstituted analogs [1]. This application is particularly relevant when the target product profile demands once-daily oral dosing, where the improved metabolic stability conferred by the CF₂ group translates into longer half-life and higher trough concentrations [1].

Stereochemically Defined Library Synthesis for IAP Protein-Protein Interaction Antagonists

The (S)-7,7-difluoro building block (CAS 1305712-21-3) enables parallel synthesis of compound libraries with the biologically validated (3S,8aR) scaffold configuration, avoiding the 3-fold XIAP potency gain but 4-fold oral bioavailability penalty (F = 13% vs. 50%) observed with the (3S,8aS)-diastereomer 36 [1]. Procurement of the pre-formed, stereochemically pure dihydrochloride salt ensures that every amide coupling or reductive amination step in library production proceeds with defined absolute configuration at the bridgehead position, eliminating chiral HPLC separation post-synthesis and reducing library production costs by an estimated 30–50% relative to routes using racemic intermediates [1].

Fluorine Scanning for logD Optimization in CNS-Penetrant Proline Mimetic Programs

Programs requiring blood-brain barrier penetration can exploit the tunable lipophilicity of the 7-substituted octahydropyrrolo[1,2-a]pyrazine series by comparing the 7,7-difluoro building block (+0.4 to +0.8 log units) against the mono-fluoro (+0.14 to +0.3) and unsubstituted (baseline) analogs in parallel [1]. This systematic 'fluorine walk' approach, validated by the lipophilicity-dependent oral absorption observed across compounds 31b, 36, and 45 (LogD7.4 range spanning from insufficient [36, F=13%] to optimal [45, LogD7.4 2.60, F=50%]), enables rational selection of the building block that delivers the target logD range without resorting to trial-and-error analoging [1].

Scale-Up of Preclinical Development Candidates Requiring Reproducible Building Block Quality

For IAP antagonist programs transitioning from hit-to-lead into preclinical development, the dihydrochloride salt form of the 7,7-difluoro building block offers decisive advantages in process chemistry: consistent crystalline morphology enabling reliable formulation, ≥97% HPLC purity with full analytical certification (CoA, CoO), and a published synthetic route with reported yields at each step (62% for the key Deoxo-Fluor difluorination) that supports technology transfer to CRO or internal process chemistry teams [1]. These quality attributes directly address the reproducibility failures commonly encountered when free base building blocks are used in multi-kilogram API campaigns, where batch-to-batch variability in amine content can lead to out-of-specification impurity profiles in the final drug substance [1].

Quote Request

Request a Quote for 7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.